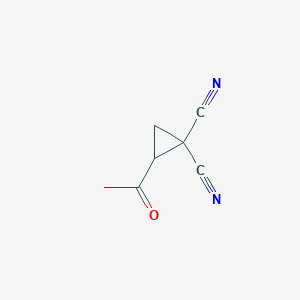
3,N(4)-Propanodeoxycytidine 5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pdcyt-P is a phosphorus-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pdcyt-P typically involves the use of halogenophosphines and organometallic reagents. One common method is the palladium-catalyzed C–P coupling reaction, which involves the reaction of enantiopure tert-butylmethylphosphine-boranes with aryl and heteroaryl halides using Pd(OAc)2/dppf as a catalyst . This method is efficient and can produce high yields of Pdcyt-P with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of Pdcyt-P often involves large-scale reactions using similar catalytic processes. The use of microwave irradiation has been shown to reduce reaction times significantly while maintaining high yields and enantiomeric purity . This makes the process more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pdcyt-P undergoes a variety of chemical reactions, including:
Oxidation: Pdcyt-P can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert Pdcyt-P to its corresponding phosphine.
Substitution: Pdcyt-P can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with Pdcyt-P include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium-based catalysts are commonly used in C–P coupling reactions.
Major Products
The major products formed from reactions involving Pdcyt-P depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield phosphines.
Scientific Research Applications
Pdcyt-P has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Pdcyt-P involves its ability to form phosphorus-centered radicals, which can participate in a variety of chemical reactions. These radicals are generated through the homolytic cleavage of P–H bonds and can add to unsaturated compounds to form C–P bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Pdcyt-P can be compared to other phosphorus-containing compounds such as:
Phosphine oxides: Similar in their ability to participate in oxidation reactions.
Phosphonates: Share similar reactivity in substitution reactions.
Phosphines: Similar in their use as ligands in catalysis.
What sets Pdcyt-P apart is its high enantiomeric purity and efficiency in catalytic reactions, particularly those involving palladium catalysts . This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
121730-59-4 |
|---|---|
Molecular Formula |
C12H20N3O7P |
Molecular Weight |
349.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
InChI Key |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Isomeric SMILES |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
Canonical SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Synonyms |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)

![(2S)-2-amino-5-[[(2R)-2-amino-3-[(E)-1,2-dichloro-3,3,3-trifluoroprop-1-enyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B56405.png)

![(3AR,4R,5R,6aS)-4-((R)-3-hydroxy-5-phenylpentyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B56409.png)

